molecular formula C37H43FN2O5 B565019 10-trans-Atorvastatin tert-Butyl Ester CAS No. 1217751-95-5

10-trans-Atorvastatin tert-Butyl Ester

Cat. No.: B565019
CAS No.: 1217751-95-5
M. Wt: 614.758
InChI Key: GCPKKGVOCBYRML-IHLOFXLRSA-N
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Description

10-trans-Atorvastatin tert-Butyl Ester is a synthetic derivative of atorvastatin, a widely prescribed cholesterol-lowering drug. This compound is often used as an intermediate in the preparation of atorvastatin and its impurities. It is characterized by its molecular formula C40H47FN2O5 and a molecular weight of 654.82 g/mol .

Mechanism of Action

Target of Action

10-trans-Atorvastatin tert-Butyl Ester is an intermediate in the preparation of Atorvastatin . Atorvastatin is a well-known statin drug that primarily targets the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver .

Mode of Action

As an intermediate in the synthesis of Atorvastatin, this compound contributes to the overall action of the final compound. Atorvastatin, the end product, works by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in mevalonate levels, which in turn results in reduced cholesterol synthesis. This triggers a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, mediated by an upregulation of LDL receptors on hepatocytes . The net effect is a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and associated cardiovascular diseases .

Pharmacokinetics

Atorvastatin is well-absorbed following oral administration, extensively metabolized in the liver (the primary site of action), and eliminated via bile and urine .

Result of Action

The action of this compound, through its contribution to the synthesis of Atorvastatin, results in a significant reduction in circulating LDL cholesterol levels. This can lead to a decrease in the risk of atherosclerotic plaque formation and progression, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .

Action Environment

The action of this compound, and by extension Atorvastatin, can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-administered medications, and genetic factors affecting drug metabolism. For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of Atorvastatin . Similarly, certain medications can interact with Atorvastatin, affecting its metabolism and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-trans-Atorvastatin tert-Butyl Ester typically involves multiple steps, including the formation of key intermediates. One common method involves the use of tert-butyl acetate and specific catalysts to achieve the desired esterification. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane, DMSO, and chloroform .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 10-trans-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

10-trans-Atorvastatin tert-Butyl Ester has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 10-trans-Atorvastatin tert-Butyl Ester is unique due to its specific ester functional group, which can enhance the bioavailability and stability of atorvastatin. This makes it a valuable intermediate in the pharmaceutical industry.

Properties

IUPAC Name

tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKKGVOCBYRML-IHLOFXLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675641
Record name tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217751-95-5
Record name tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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